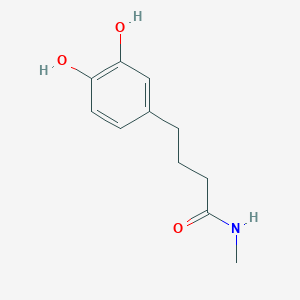
4-(3,4-dihydroxyphenyl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydroxyphenyl)-N-methylbutanamide, commonly known as 4-DMA-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. In
Mécanisme D'action
The mechanism of action of 4-DMA-1 involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. By inhibiting MAO, 4-DMA-1 increases dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.
Effets Biochimiques Et Physiologiques
In addition to its effects on dopamine levels, 4-DMA-1 has been shown to have antioxidant properties and can protect against oxidative stress in the brain. The compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-DMA-1 in lab experiments is its specificity for dopamine-related pathways. However, the compound has a short half-life and can be rapidly metabolized in the body, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 4-DMA-1. One area of research is the development of more potent and selective MAO inhibitors that can target specific subtypes of the enzyme. Additionally, further studies are needed to explore the potential of 4-DMA-1 as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the optimization of synthesis methods and purification techniques may lead to the development of more efficient and cost-effective production methods for 4-DMA-1.
Méthodes De Synthèse
The synthesis of 4-DMA-1 involves the reaction of N-methylbutanamide with 3,4-dihydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-DMA-1, which can be purified using various chromatography techniques.
Applications De Recherche Scientifique
4-DMA-1 has been studied extensively for its potential as a therapeutic agent for Parkinson's disease and other neurological disorders. The compound has been shown to increase dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. Additionally, 4-DMA-1 has been investigated for its potential as an antidepressant and anxiolytic agent.
Propriétés
Numéro CAS |
125789-92-6 |
|---|---|
Nom du produit |
4-(3,4-dihydroxyphenyl)-N-methylbutanamide |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-(3,4-dihydroxyphenyl)-N-methylbutanamide |
InChI |
InChI=1S/C11H15NO3/c1-12-11(15)4-2-3-8-5-6-9(13)10(14)7-8/h5-7,13-14H,2-4H2,1H3,(H,12,15) |
Clé InChI |
PQXPQDDLDOSVEK-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CNC(=O)CCCC1=CC(=C(C=C1)O)O |
Synonymes |
Benzenebutanamide, 3,4-dihydroxy-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



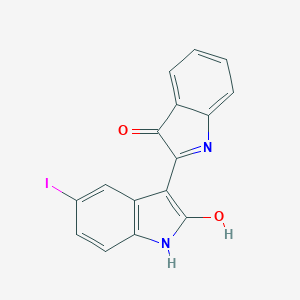
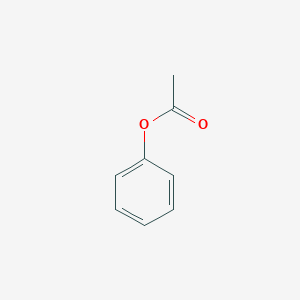
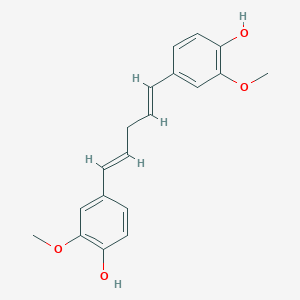
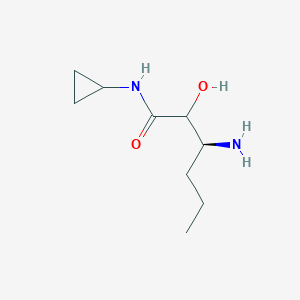
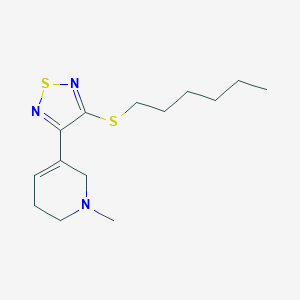
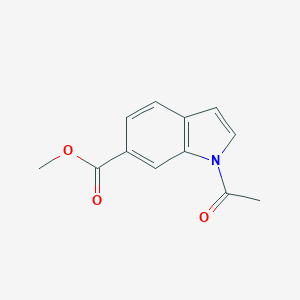
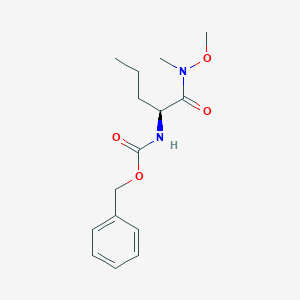
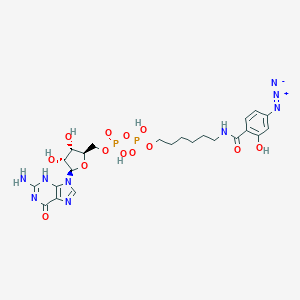
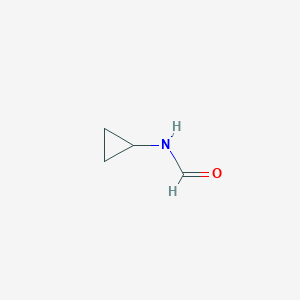
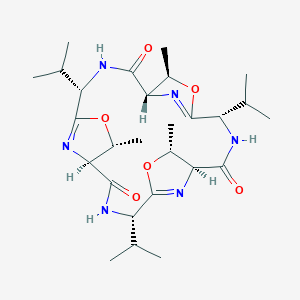
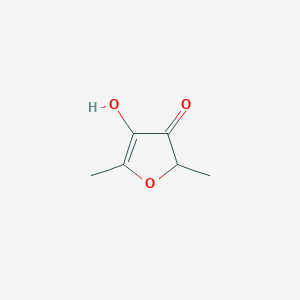
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
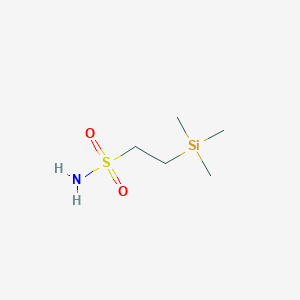
![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)